(5-Bromopyridin-3-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O2/c19-14-10-13(11-20-12-14)18(25)24-7-5-23(6-8-24)17-4-3-15(21-22-17)16-2-1-9-26-16/h1-4,9-12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIAMMAFFBFWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism and is a common target for type II diabetes mellitus treatment.
Biochemical Pathways
The compound likely affects the carbohydrate metabolism pathway by inhibiting α-glucosidase. This enzyme is responsible for breaking down complex carbohydrates into simple sugars. Inhibition of this enzyme can delay carbohydrate digestion, reducing postprandial hyperglycemia, a common symptom of type II diabetes.
Biological Activity
The compound (5-Bromopyridin-3-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 438.3 g/mol. The structure features a brominated pyridine ring, a furan moiety, and a piperazine group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H20BrN5O |
| Molecular Weight | 438.3 g/mol |
| CAS Number | 1207045-87-1 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing brominated pyridine structures have been shown to inhibit cancer cell proliferation in various tumor types through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro, with IC50 values in the low micromolar range. The study suggested that these compounds work by targeting specific kinases involved in cell signaling pathways essential for cancer cell survival .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has shown that similar piperazine derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In a screening assay, a series of piperazine derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL . This indicates that modifications to the piperazine moiety can enhance antimicrobial efficacy.
Neuroprotective Effects
Emerging evidence points toward neuroprotective effects associated with compounds containing furan and pyridazine rings. These compounds have been studied for their ability to mitigate neurodegenerative processes through antioxidant mechanisms.
Research Findings:
A recent investigation into the neuroprotective properties of furan-containing compounds revealed their capacity to reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in treating conditions like Alzheimer's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation: Interaction with neurotransmitter receptors could explain its neuroprotective effects.
- Oxidative Stress Reduction: The presence of furan suggests antioxidant properties, reducing cellular damage from reactive oxygen species.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
Bromine vs. Chlorine Substitution
- Target Compound : The 5-bromopyridin-3-yl group provides strong electron-withdrawing effects and halogen bonding capabilities, which can enhance target binding affinity.
- Analog () : A 5-chloropyrimidin-2-yl group replaces bromine, reducing electronegativity and polarizability. Chlorine’s smaller atomic radius may decrease steric hindrance but weaken halogen bonding compared to bromine .
Heterocyclic Moieties
- Target Compound : The 6-(furan-2-yl)pyridazin-3-yl group combines pyridazine’s electron-deficient nature with furan’s oxygen lone pairs, enabling dual interactions (π-π stacking and hydrogen bonding).
- Analog (): A 1H-indol-3-yl group replaces the bromopyridin-3-yl.
Piperazine Modifications
- Target Compound : The piperazine is substituted with a pyridazin-furan group, increasing steric bulk and π-surface area for target engagement.
- Analog () : A 4-methylpiperazine is used, which lacks aromatic substituents. This modification reduces complexity but may limit interactions with hydrophobic binding pockets .
- Analog () : A cycloheptylpiperazine group introduces a lipophilic aliphatic ring, likely enhancing membrane permeability but reducing water solubility compared to the target’s furan-pyridazine substitution .
Pharmacokinetic and Physicochemical Properties
Table 1. Comparative physicochemical properties of the target compound and analogs. Predicted values are based on structural features.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
